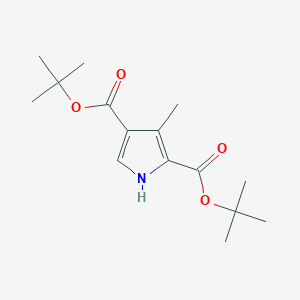![molecular formula C14H32N2O B14225186 5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol CAS No. 627527-70-2](/img/structure/B14225186.png)
5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol is a chemical compound that belongs to the class of amino alcohols. This compound features a primary amino group and a primary hydroxy group, making it a bifunctional molecule. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of dihydropyran with ammonia, followed by ring opening to produce the desired compound . This process can yield up to 85% product when using a nickel-hydrotalcite catalyst .
Industrial Production Methods
In industrial settings, the compound can be produced using continuous processes that involve the hydrogenation of furfural to tetrahydrofurfuryl alcohol, followed by ring expansion and reductive amination . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential in biochemical assays and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of biodegradable plastics and as a starting material for polyamides.
Mechanism of Action
The mechanism of action of 5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. Additionally, the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar bifunctional properties.
5-{[2-(6-aminopurin-9-yl)ethyl]amino}pentan-1-ol: Another amino alcohol with a different substituent group.
Uniqueness
5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol is unique due to its specific heptan-2-yl substituent, which imparts distinct chemical properties and reactivity compared to other amino alcohols. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
627527-70-2 |
|---|---|
Molecular Formula |
C14H32N2O |
Molecular Weight |
244.42 g/mol |
IUPAC Name |
5-[2-(heptan-2-ylamino)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C14H32N2O/c1-3-4-6-9-14(2)16-12-11-15-10-7-5-8-13-17/h14-17H,3-13H2,1-2H3 |
InChI Key |
FGUYBSQSWJFNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


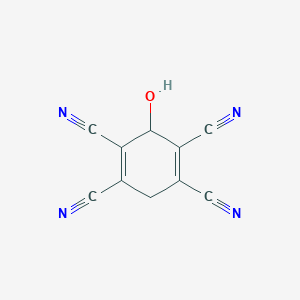

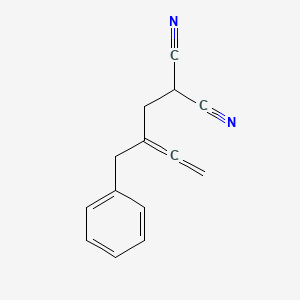
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
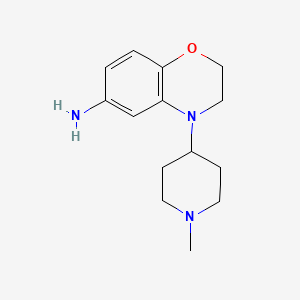
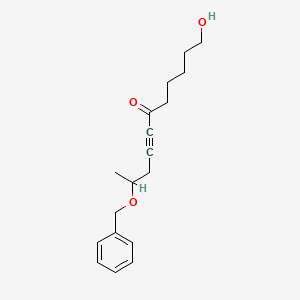
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
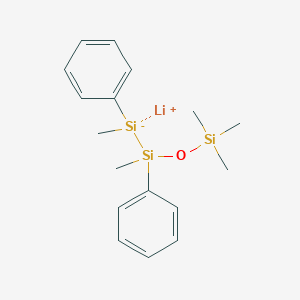
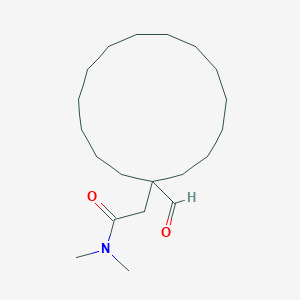
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)
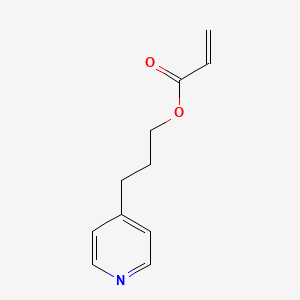
![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
